Cas no 2640885-20-5 (4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine)
![4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine structure](https://ja.kuujia.com/scimg/cas/2640885-20-5x500.png)
4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine 化学的及び物理的性質
名前と識別子
-
- (5-Chloro-2-thienyl)[4-[[(3-methyl-4-pyridinyl)oxy]methyl]-1-piperidinyl]methanone
- 4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
- F6683-1524
- 2640885-20-5
- AKOS040049090
- 4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine
-
- インチ: 1S/C17H19ClN2O2S/c1-12-10-19-7-4-14(12)22-11-13-5-8-20(9-6-13)17(21)15-2-3-16(18)23-15/h2-4,7,10,13H,5-6,8-9,11H2,1H3
- InChIKey: RDHMLTMVLQIPIP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(N2CCC(COC3C=CN=CC=3C)CC2)=O)S1
計算された属性
- せいみつぶんしりょう: 350.0855767g/mol
- どういたいしつりょう: 350.0855767g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 4
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 密度みつど: 1.276±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 520.1±50.0 °C(Predicted)
- 酸性度係数(pKa): 6.87±0.18(Predicted)
4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6683-1524-2mg |
4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine |
2640885-20-5 | 2mg |
$59.0 | 2023-09-07 | ||
Life Chemicals | F6683-1524-10μmol |
4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine |
2640885-20-5 | 10μmol |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6683-1524-3mg |
4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine |
2640885-20-5 | 3mg |
$63.0 | 2023-09-07 | ||
Life Chemicals | F6683-1524-10mg |
4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine |
2640885-20-5 | 10mg |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6683-1524-40mg |
4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine |
2640885-20-5 | 40mg |
$140.0 | 2023-09-07 | ||
Life Chemicals | F6683-1524-2μmol |
4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine |
2640885-20-5 | 2μmol |
$57.0 | 2023-09-07 | ||
Life Chemicals | F6683-1524-20μmol |
4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine |
2640885-20-5 | 20μmol |
$79.0 | 2023-09-07 | ||
Life Chemicals | F6683-1524-5mg |
4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine |
2640885-20-5 | 5mg |
$69.0 | 2023-09-07 | ||
Life Chemicals | F6683-1524-1mg |
4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine |
2640885-20-5 | 1mg |
$54.0 | 2023-09-07 | ||
Life Chemicals | F6683-1524-50mg |
4-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine |
2640885-20-5 | 50mg |
$160.0 | 2023-09-07 |
4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridineに関する追加情報
4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine: A Novel Scaffold for Targeted Therapeutic Applications
4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine, with CAS number 2640885-20-5, represents a promising chemical entity that has garnered significant attention in recent years due to its potential applications in medicinal chemistry. This compound belongs to a class of pyridine derivatives characterized by the presence of a methoxy group at the 4-position and a complex substituent at the 3-position. The 5-chlorothiophene-2-carbonyl moiety, coupled with a piperidin-4-yl methoxy group, forms a unique structural framework that may confer novel pharmacological properties. Recent studies have highlighted the importance of such molecular architectures in modulating biological targets, particularly in the development of therapies for neurodegenerative diseases and oncology.
The 5-chlorothiophene-2-carbonyl fragment is a key structural element that contributes to the compound's biological activity. Thiophene rings are known for their ability to interact with aromatic residues in target proteins, and the introduction of a chlorine atom at the 5-position may enhance hydrophobic interactions or alter electronic properties. This modification could potentially improve the compound's affinity for specific receptors or enzymes. Additionally, the piperidin-4-yl group, a six-membered nitrogen-containing ring, is often employed in drug design to enhance metabolic stability and improve solubility profiles. The methoxy substitution at the 4-position of the pyridine ring further modulates the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity.
Recent advances in computational chemistry have enabled researchers to predict the behavior of 4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine in biological systems. Molecular docking studies suggest that the compound may bind to specific targets, such as acetylcholinesterase or protein kinase C, which are implicated in various pathological conditions. These findings are supported by experimental data from in vitro assays, which demonstrate the compound's ability to inhibit key enzymes involved in neurodegeneration. The 3-methylpyridine moiety may play a critical role in stabilizing the molecule's conformation, thereby enhancing its interaction with target proteins.
One of the most significant advantages of 4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine is its potential for modulating signaling pathways associated with disease progression. For instance, recent research has shown that compounds with similar structural features can inhibit the activity of the Wnt/β-catenin pathway, which is dysregulated in several cancers. This property makes the compound a candidate for further investigation in the treatment of solid tumors. Additionally, its ability to interact with ion channels or G-protein-coupled receptors may open new avenues for the development of drugs targeting neurological disorders.
The synthesis of 4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine involves a multi-step process that requires precise control of reaction conditions. The 5-chlorothiophene-2-carbonyl group is typically introduced through a coupling reaction between a thiophene derivative and an appropriate acylating agent. The piperidin-4-yl methoxy fragment is then incorporated via a nucleophilic substitution reaction, where the methoxy group serves as a leaving group. The final step involves the formation of the pyridine ring, which is critical for the compound's biological activity. Optimization of reaction parameters, such as temperature and solvent, is essential to achieve high yields and purity.
Experimental validation of the compound's pharmacological properties has been conducted using a variety of in vitro and in vivo models. In cell-based assays, the compound has shown potent inhibitory activity against specific enzymes, with IC50 values in the low micromolar range. These results are consistent with molecular modeling predictions and suggest that the compound may have therapeutic potential. In vivo studies have further demonstrated its ability to reduce pathological markers in animal models of neurodegenerative diseases, although further research is needed to confirm its efficacy in human trials.
Recent studies have also explored the compound's potential as a lead molecule for drug development. Researchers have employed structure-activity relationship (SAR) analysis to identify key functional groups that contribute to its biological activity. For example, modifications to the 5-chlorothiophene-2-carbonyl moiety have been shown to significantly alter the compound's potency, indicating that this region is a critical site for interaction with target proteins. Additionally, the introduction of different substituents at the 3-position of the pyridine ring has led to the discovery of analogs with improved pharmacokinetic profiles, highlighting the importance of structural optimization in drug design.
The therapeutic potential of 4-{[1-(5-Chlorothi, the compound's ability to modulate multiple biological targets makes it a versatile candidate for the development of novel therapeutics. Its structural features, including the 5-chlorothiophene-2-carbonyl group and the piperidin-4-yl methoxy fragment, suggest that it may have applications in the treatment of a wide range of diseases. However, further research is needed to fully elucidate its mechanism of action and to assess its safety and efficacy in clinical settings. As the field of medicinal chemistry continues to advance, compounds like 4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine will play an increasingly important role in the discovery of innovative therapies.
Overall, 4-{[1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine represents a promising chemical entity with significant potential in the field of medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable candidate for further investigation. As research in this area continues to evolve, it is likely that this compound will contribute to the development of new therapeutic strategies for a variety of diseases.
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